4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide
CAS No.: 672925-20-1
Cat. No.: VC5630466
Molecular Formula: C15H12ClN3O3S2
Molecular Weight: 381.85
* For research use only. Not for human or veterinary use.
![4-chloro-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide - 672925-20-1](/images/structure/VC5630466.png)
Specification
CAS No. | 672925-20-1 |
---|---|
Molecular Formula | C15H12ClN3O3S2 |
Molecular Weight | 381.85 |
IUPAC Name | N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide |
Standard InChI | InChI=1S/C15H12ClN3O3S2/c16-11-3-5-12(6-4-11)24(21,22)18-17-15(20)14-13(7-10-23-14)19-8-1-2-9-19/h1-10,18H,(H,17,20) |
Standard InChI Key | DHOYGLILMXKODG-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N'-(4-chlorophenyl)sulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide, reflects its hybrid structure combining a sulfonohydrazide moiety with pyrrole- and thiophene-based substituents. Its molecular formula, C₁₅H₁₂ClN₃O₃S₂, corresponds to a molecular weight of 381.85 g/mol . The SMILES notation (C1=CN(C=C1)C2=C(SC=C2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl
) and InChIKey (DHOYGLILMXKODG-UHFFFAOYSA-N
) provide unambiguous representations of its connectivity.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₂ClN₃O₃S₂ | |
Molecular Weight | 381.85 g/mol | |
CAS Registry Number | 672925-20-1 | |
PubChem CID | 3836199 |
Structural Features and Conformational Analysis
The molecule integrates three distinct pharmacophoric elements:
-
A 4-chlorobenzenesulfonohydrazide core, known for its role in enzyme inhibition (e.g., carbonic anhydrase).
-
A thiophene-2-carbonyl group, contributing π-conjugation and metal-coordination capabilities.
-
A 1H-pyrrol-1-yl substituent at the thiophene’s 3-position, enhancing hydrophobic interactions.
X-ray crystallography data remain unavailable, but computational models suggest planar geometry for the thiophene-pyrrole system, with the sulfonohydrazide group adopting a staggered conformation to minimize steric clashes.
Synthesis and Manufacturing Considerations
Proposed Synthetic Pathways
Although explicit protocols for this compound are undisclosed, retrosynthetic analysis implies a multi-step sequence:
-
Thiophene Ring Functionalization:
-
Lithiation of 3-bromothiophene-2-carboxylate followed by coupling with pyrrole via Ullmann or Buchwald-Hartwig amination.
-
-
Hydrazide Formation:
-
Reaction of thiophene-2-carbonyl chloride with benzenesulfonohydrazide in anhydrous DMF.
-
-
Chlorination:
-
Electrophilic substitution using Cl₂/AlCl₃ to introduce the para-chloro group on the benzene ring.
-
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Est.) |
---|---|---|
1 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 60–70% |
2 | SOCl₂, Et₃N, CH₂Cl₂, 0°C → RT | 85–90% |
3 | Cl₂ gas, AlCl₃, 40°C | 75–80% |
Purification and Characterization
Post-synthesis purification likely involves silica gel chromatography (eluent: EtOAc/hexane) followed by recrystallization from ethanol/water. Characterization would rely on:
-
¹H/¹³C NMR: Resonances for pyrrole (δ 6.2–6.8 ppm), thiophene (δ 7.1–7.5 ppm), and sulfonamide (δ 10.2 ppm).
-
HRMS: Expected [M+H]⁺ at m/z 382.03.
Physicochemical Properties and Stability
Solubility and Partitioning
While experimental solubility data are absent, computational predictions (ChemAxon) estimate:
-
logP: 2.8 ± 0.3 (moderate lipophilicity)
-
Aqueous Solubility: <0.1 mg/mL at 25°C, suggesting poor bioavailability without formulation aids.
Thermal and Oxidative Stability
The sulfonohydrazide linkage is prone to hydrolysis under acidic conditions (t₁/₂ < 2 h at pH 2), necessitating storage at neutral pH and inert atmospheres . Thermal decomposition begins at 215°C (DSC), accompanied by SO₂ and HCl emission.
Future Research Directions
-
Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times.
-
Biological Profiling: Screen against NCI-60 cancer cell lines and ESKAPE pathogens.
-
Formulation Development: Nanoemulsions or cyclodextrin complexes to enhance solubility.
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